molecular formula C9H6N2O3S2 B1438368 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-49-4

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1438368
CAS No.: 941869-49-4
M. Wt: 254.3 g/mol
InChI Key: WQGGQUBICAIMSE-UHFFFAOYSA-N
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Description

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid ( 941869-49-4) is a high-purity organic compound supplied for use in research and development, particularly as a pharmaceutical intermediate . This molecule features a multifaceted heterocyclic structure, integrating a 1,3-thiazole core with a 2-thienylcarbonyl substituent. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of bioactive molecules and its role as a bioisostere for pyrimidine and other rings, which can enhance lipophilicity and improve cell permeability in drug candidates . The specific structural motif of a carboxylic acid functionalized thiazole is found in various biochemical reagents, underscoring the utility of this core in life science research . Furthermore, the incorporation of the thiophene (thienyl) ring adds another dimension of interest, as sulfur-containing heterocycles are commonly explored for their diverse biological activities. Researchers value this compound for its potential application in the synthesis of more complex molecules aimed at discovering new therapeutic agents. Its reactivity, particularly through the carboxylic acid and amide functional groups, makes it a versatile building block for constructing compound libraries for screening or for targeted synthesis in drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S2/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGQUBICAIMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Alkyl/aryl-1-(2-thienylcarbonyl)-3-thiosemicarbazides (Intermediates 1a-f)

  • Starting Materials: Thiophene-2-carboxylic acid hydrazide and various alkyl/aryl isothiocyanates.
  • Reaction Conditions: Reflux in ethanol.
  • Outcome: Formation of thiosemicarbazide intermediates bearing the 2-thienylcarbonyl group.

This step is crucial as it introduces the 2-thienylcarbonyl moiety linked to the thiosemicarbazide scaffold.

Cyclization to 4-Thiazolidinones (Compounds 2a-f)

  • Reagents: Ethyl bromoacetate and anhydrous sodium acetate.
  • Solvent: Ethanol.
  • Conditions: Reflux.
  • Mechanism: The thiosemicarbazide intermediates undergo cyclization via nucleophilic substitution and ring closure to yield 4-thiazolidinone derivatives.
  • Yield: Moderate to good yields reported.

This cyclization step forms the heterocyclic thiazolidinone ring, essential for the final compound's structure.

Alternative Cyclization to 1,3,4-Oxadiazole Derivatives (Compound 3)

  • Under similar conditions, some thiosemicarbazides undergo desulfuration and ring closure to form 1,3,4-oxadiazole derivatives.
  • This side reaction is influenced by the nucleophilicity of the N-aryl groups and reaction conditions.
  • The oxadiazole formation is confirmed by the absence of C=O bands in IR spectra.

Synthesis of N-Benzylidene-2-thiophenecarboxylic Acid Hydrazides (Compounds 4a-h)

  • Method: Condensation of thiophene-2-carboxylic acid hydrazide with aromatic aldehydes.
  • Conditions: Reflux in ethanol.
  • These hydrazides serve as precursors for further cyclization.

Cyclodehydration to 2-Aryl-3-(2-thienylcarbonyl)amino-4-thiazolidinones (Compounds 5a-h and 6a-h)

  • Reagents: Thioglycolic acid or thiolactic acid.
  • Solvent: Benzene.
  • Conditions: Reflux.
  • Mechanism: Cyclodehydration leads to the formation of substituted thiazolidinones with the 2-thienylcarbonylamino group.
  • This step allows variation in the aryl substituents, tuning biological activity.

Analytical and Structural Characterization

  • Infrared Spectroscopy (IR): Confirms the presence of N-H and C=O functional groups characteristic of the CONHN moiety and lactam carbonyls.
  • Proton Nuclear Magnetic Resonance (1H-NMR): Shows methylene protons of the thiazolidinone ring and shifts corresponding to the 2-thienylcarbonylamino substituent.
  • Mass Spectrometry (EIMS): Confirms molecular weights consistent with the proposed structures.
  • X-Ray Crystallography: Used to definitively assign the position of the 2-thienylcarbonylamino residue and confirm ring closure modes. The compound exhibits near-planar conformation with slight deviations in the thiazole and thiophene rings.

Summary Table of Key Synthetic Steps and Conditions

Step Intermediate/Product Reagents & Conditions Key Features/Notes
1 4-Alkyl/aryl-1-(2-thienylcarbonyl)-3-thiosemicarbazides (1a-f) Thiophene-2-carboxylic acid hydrazide + alkyl/aryl isothiocyanates, EtOH, reflux Introduction of 2-thienylcarbonyl group
2 4-Thiazolidinones (2a-f) Ethyl bromoacetate, anhydrous sodium acetate, EtOH, reflux Cyclization forming thiazolidinone ring
3 1,3,4-Oxadiazole derivative (3) Same as step 2, side reaction Desulfuration and ring closure alternative
4 N-Benzylidene-2-thiophenecarboxylic acid hydrazides (4a-h) Aromatic aldehydes, EtOH, reflux Aldehyde condensation step
5 2-Aryl-3-(2-thienylcarbonyl)amino-4-thiazolidinones (5a-h, 6a-h) Thioglycolic acid or thiolactic acid, benzene, reflux Cyclodehydration yielding final derivatives

Research Findings and Notes

  • The synthetic routes are reproducible and yield moderate to good quantities of the target compounds.
  • The presence of the 2-thienylcarbonylamino group is confirmed by spectral data and crystallography.
  • Variations in the aryl or alkyl groups allow modulation of biological activity, including antimicrobial and antimycobacterial effects.
  • The synthetic methods avoid harsh conditions and use readily available reagents, making them practical for laboratory synthesis and potential scale-up.
  • Side reactions such as oxadiazole formation are controllable by adjusting reaction conditions and reagent nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a scaffold for developing new pharmaceuticals. Its thiazole and thiophene rings contribute to biological activity, making it a candidate for:

  • Antimicrobial Agents : Studies indicate that derivatives exhibit significant antibacterial activity against various strains .
  • Anti-inflammatory Compounds : Research has suggested that modifications to the thiazole structure can enhance anti-inflammatory properties .

Anticancer Research

Recent studies have highlighted the efficacy of thiazole derivatives in cancer treatment. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Chemistry

The compound is also being investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens affecting crops .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAnticancer PropertiesShowed a significant reduction in cell viability in breast cancer cell lines (MCF-7) with IC50 values below 10 µM .
Study CAgricultural UseEvaluated as an effective fungicide against Fusarium species, reducing spore germination by over 70% .

Mechanism of Action

The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and thiophene rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid with its analogs:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound (2-Thienylcarbonyl)amino C9H6N2O3S2 ~270.33* Likely moderate solubility in polar solvents; weak acidity
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C8H5NO2S2 227.26 Insoluble in water; soluble in DMSO/ethanol; weak acid
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 5-Chlorothiophen-2-yl C8H4ClNO2S2 245.71 Enhanced lipophilicity due to Cl; potential bioactivity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-Trifluoromethylphenyl C11H6F3NO2S 273.23 High lipophilicity; metabolic stability
2-Acetyl-1,3-thiazole-4-carboxylic acid Acetyl C6H5NO3S 171.17 Polar; reactive ketone group
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C11H9NO2S 219.26 Hydrophobic; potential for π-π stacking

*Estimated based on analogous structures.

Key Observations:
  • Solubility : Substitutions like trifluoromethyl () or chlorothiophene () reduce aqueous solubility but improve membrane permeability, critical for drug design.
  • Acidity : All analogs exhibit weak acidity due to the thiazole-carboxylic acid moiety, with pKa values likely ranging between 3–5 .

Biological Activity

Overview

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole and thiophene rings. Its molecular formula is C9H6N2O3S2C_9H_6N_2O_3S_2, with a molecular weight of approximately 254.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring and a thienylcarbonyl group , which contribute to its unique chemical reactivity and biological activity. The presence of both the carboxylic acid and amino groups enhances its potential for interactions with biological targets.

Property Value
Molecular FormulaC9H6N2O3S2
Molecular Weight254.29 g/mol
IUPAC Name2-(thiophene-2-carboxamido)thiazole-4-carboxylic acid
CAS Number941869-49-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. The structural features of the compound facilitate these interactions, enhancing its binding affinity.

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various bacterial strains and fungi. The specific compound has been explored for its potential as an antimicrobial agent, although detailed studies are ongoing.

Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and PC12 (neuroblastoma). These findings suggest that the compound could be a candidate for further development as an anticancer drug.

Antioxidant Activity

Antioxidant properties have also been associated with thiazole derivatives. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Case Studies

  • Anticancer Activity Study : A recent study assessed the cytotoxic effects of various thiazole derivatives against fibroblast cells and several cancer cell lines. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation, indicating their potential as therapeutic agents against cancer .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activities of thiazole-based compounds. The study found that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, supporting the hypothesis that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound in terms of biological activity, a comparison with related compounds is useful:

Compound Structural Features Biological Activity
2-Amino-1,3-thiazole-4-carboxylic acidThiazole ring and carboxylic acidAntimicrobial, anticancer
5-(Thienyl)thiazole-4-carboxylic acidThiazole ring with different substituentsVaries; potential anticancer
2-Methylthiazole-4-carboxylic acidMethyl substitution on thiazoleDifferent reactivity; less studied

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). A typical protocol involves reacting the thiazole-4-carboxylic acid scaffold with 2-thienylcarbonyl chloride in the presence of a base like triethylamine (Et3N). Optimization may involve adjusting stoichiometry (e.g., 2–3 equivalents of amine or acylating agent) and reaction time (6–15 hours). Post-synthesis purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR and mass spectrometry (MS) are primary tools for structural confirmation. For example, the thiazole ring’s protons resonate at δ 7.5–8.5 ppm in CDCl3, while the thienyl carbonyl group shows a distinct <sup>13</sup>C peak near 165–170 ppm. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Recrystallization (e.g., using acetic acid/water mixtures) and 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How does the compound’s solubility affect experimental design in biological assays?

  • The carboxylic acid moiety confers pH-dependent solubility: it is poorly soluble in water at neutral pH but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, stock solutions are typically prepared in DMSO (<0.1% v/v to avoid cytotoxicity). Solubility challenges may require derivatization (e.g., ester prodrugs) or salt formation (e.g., sodium carboxylate) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity in target studies?

  • Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity sites. For binding studies, molecular docking (AutoDock, Schrödinger) using crystal structures of targets (e.g., kinases, proteases) helps identify key interactions (e.g., hydrogen bonding with the thiazole ring’s nitrogen). MD simulations assess stability of ligand-target complexes over time .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of thienyl and thiazole substituents?

  • Systematic SAR involves synthesizing analogs with:

  • Thienyl modifications : Replace the 2-thienyl group with 3-thienyl or furan derivatives to assess π-π stacking effects.
  • Amino acid substitutions : Introduce methyl or halogen groups at the thiazole’s 5-position to modulate steric and electronic profiles.
    Bioactivity data (e.g., IC50, Ki) from enzyme inhibition assays (e.g., kinase panels) are analyzed using multivariate regression to quantify substituent contributions .

Q. What experimental approaches address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Standardized assay protocols : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) for target engagement.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) to identify trends .

Q. How can reaction scalability challenges (e.g., low yields in multi-step syntheses) be mitigated?

  • Flow chemistry : Continuous processing minimizes intermediate degradation and improves heat transfer for exothermic steps (e.g., acylation).
  • Catalytic optimization : Replace stoichiometric reagents (e.g., EDCI) with immobilized catalysts (e.g., polymer-supported carbodiimides) for recyclability.
  • In-line analytics : Use PAT (process analytical technology) like FTIR to monitor reaction progression in real time .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of polar byproducts.
  • Recrystallization : Ethanol/water (1:3 v/v) or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Ion-exchange chromatography : Useful for separating carboxylate salts from neutral impurities .

Q. How should researchers design stability studies to assess degradation pathways under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Analytical monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the thienylamide bond).
  • Storage recommendations : Lyophilized solids stored at −20°C in amber vials with desiccants (e.g., silica gel) show minimal degradation over 12 months .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

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